Octanoic-d15 acid is a fully stable-isotope-labeled medium-chain fatty acid where all 15 aliphatic hydrogen atoms are replaced with deuterium. This substitution provides a +15 Da mass shift compared to its native counterpart while maintaining nearly identical physicochemical properties, including chromatographic retention times and extraction efficiencies. In procurement, this compound is primarily sourced as a highly reliable internal standard (IS) for mass spectrometry workflows, a specialized precursor for the microbial fermentation of deuterated biopolymers, and a high-fidelity tracer for lipidomics and metabolic flux analysis .
Substituting Octanoic-d15 acid with unlabeled octanoic acid or partially deuterated analogs fundamentally compromises quantitative accuracy and experimental resolution. Unlabeled octanoic acid cannot be distinguished from endogenous fatty acid pools in biological matrices, making absolute quantification impossible. While partially deuterated analogs (e.g., octanoic-d3 acid) provide a minor mass shift (+3 Da), they frequently suffer from isotopic overlap with naturally occurring heavy isotopes (such as 13C and 18O) of the target analyte or co-eluting matrix interferences. Furthermore, utilizing non-isotopic structural analogs (like nonanoic acid) fails because they exhibit different chromatographic retention times and extraction recoveries, preventing them from accurately correcting for matrix-induced ion suppression during electrospray ionization .
In targeted lipidomics and clinical diagnostics, Octanoic-d15 acid serves as a highly effective internal standard by providing a +15 Da mass shift compared to native octanoic acid. This substantial mass difference eliminates isotopic interference from the natural 13C/18O isotopes of endogenous octanoic acid, a common failure point when using partially deuterated standards like octanoic-d3 (+3 Da). Because it is a true isotopologue, it co-elutes with native octanoic acid, correcting for matrix-induced ion suppression during electrospray ionization (ESI) in a way that non-isotopic structural analogs cannot.
| Evidence Dimension | Mass shift and isotopic interference mitigation |
| Target Compound Data | Octanoic-d15 acid (+15 Da shift, zero overlap with native M+3/M+4 isotopes) |
| Comparator Or Baseline | Octanoic-d3 acid (+3 Da shift) |
| Quantified Difference | +15 Da vs +3 Da mass shift, enabling interference-free multiple reaction monitoring (MRM) transitions. |
| Conditions | LC-MS/MS or GC-MS MRM quantification in complex biological fluids (e.g., plasma, serum). |
Ensures high-fidelity, reproducible quantification of medium-chain fatty acids in complex matrices by eliminating background noise and correcting for matrix effects.
Octanoic-d15 acid acts as a specialized carbon precursor for the bacterial biosynthesis of deuterated polyhydroxyalkanoates (e.g., deuterated polyhydroxyoctanoate, dPHO) by Pseudomonas oleovorans. The incorporation of the perdeuterated aliphatic chain alters the resulting material's thermal properties compared to the protonated baseline. Specifically, dPHO synthesized exclusively from octanoic-d15 acid exhibits a melting point (Tm) of 60 °C, which is 5 °C higher than its protonated counterpart, alongside a lower glass transition temperature (Tg) of -39 °C compared to -36 °C [1].
| Evidence Dimension | Biopolymer thermal properties (Tm and Tg) |
| Target Compound Data | dPHO derived from Octanoic-d15 acid (Tm = 60 °C, Tg = -39 °C) |
| Comparator Or Baseline | PHO derived from unlabeled octanoic acid (Tm = 55 °C, Tg = -36 °C) |
| Quantified Difference | +5 °C increase in melting point and -3 °C decrease in glass transition temperature. |
| Conditions | Differential scanning calorimetry (DSC) of biopolymers synthesized via P. oleovorans fermentation. |
Allows material scientists to engineer polyhydroxyalkanoates with distinct thermal profiles and phase transition behaviors for specialized bioplastics or analytical neutron scattering studies.
In metabolic flux studies, such as tracking free fatty acid capture at bacterial cell envelopes, Octanoic-d15 acid provides an unambiguous isotopic signature. When supplemented into cultures, the intact d15-aliphatic chain is directly incorporated into complex lipids, such as bartoloside-fatty acid esters. The massive +15 Da shift per incorporated octyl chain ensures that newly synthesized lipids are distinctly separated from pre-existing lipid pools in high-resolution LC-MS, whereas unlabeled precursors fail to distinguish between endogenous de novo synthesis and exogenous uptake [1].
| Evidence Dimension | Precursor tracking resolution |
| Target Compound Data | Octanoic-d15 acid (distinct +15 Da signature per incorporated chain) |
| Comparator Or Baseline | Unlabeled octanoic acid (indistinguishable from endogenous lipid pools) |
| Quantified Difference | 100% analytical differentiation of exogenous vs. endogenous lipid incorporation. |
| Conditions | LC-HRESIMS analysis of bacterial lipid extracts after exogenous fatty acid supplementation. |
Essential for researchers quantifying lipid turnover rates and exogenous fatty acid assimilation without background interference from native metabolism.
Procured as an internal standard for the LC-MS/MS quantification of octanoic acid in patient plasma or serum, particularly critical for diagnosing and monitoring metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency .
Sourced as a specialized monomer precursor for the microbial fermentation of deuterated polyhydroxyalkanoates (PHAs), enabling the production of bioplastics with altered thermal properties (higher Tm, lower Tg) for advanced material applications and contrast variation studies in neutron scattering [1].
Applied in in vitro and in vivo studies to trace medium-chain fatty acid oxidation and direct incorporation into complex lipids, providing unambiguous mass shifts to differentiate exogenous uptake from endogenous biosynthesis [2].
Corrosive